

# Spectroscopic Data and Analysis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Technical Guide

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## Compound of Interest

	(S)-(+)-2,2-
Compound Name:	Dimethylcyclopropanecarboxamid
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Cat. No.: B1354036

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**. This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in drug development and manufacturing processes. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-

Note: Specific chemical shift values, multiplicities, and integration data for  $^1\text{H}$  NMR are not readily available in public domains. Researchers are advised to acquire this data experimentally.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not publicly available	$\text{C=O}$ (Amide)
Data not publicly available	$\text{C}(\text{CH}_3)_2$
Data not publicly available	$\text{CH}$
Data not publicly available	$\text{CH}_2$
Data not publicly available	$\text{C}(\text{CH}_3)_2$

Note: While the presence of  $^{13}\text{C}$  NMR data is indicated in databases, specific chemical shift values are not publicly accessible and require experimental determination.

## Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not publicly available	N-H stretch (Amide)
Data not publicly available	C-H stretch (Alkyl)
Data not publicly available	C=O stretch (Amide I)
Data not publicly available	N-H bend (Amide II)
Data not publicly available	C-N stretch (Amide III)

Note: Quantitative IR peak positions are not available in public literature. Experimental analysis is necessary to obtain this data.

**Table 4: Mass Spectrometry (MS) Data**

m/z	Fragmentation Assignment
113	[M] <sup>+</sup> (Molecular Ion)
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-

Note: While the molecular ion peak is confirmed, a detailed fragmentation pattern is not publicly documented and should be determined experimentally.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both <sup>1</sup>H and <sup>13</sup>C

NMR spectra are recorded on a high-resolution NMR spectrometer. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

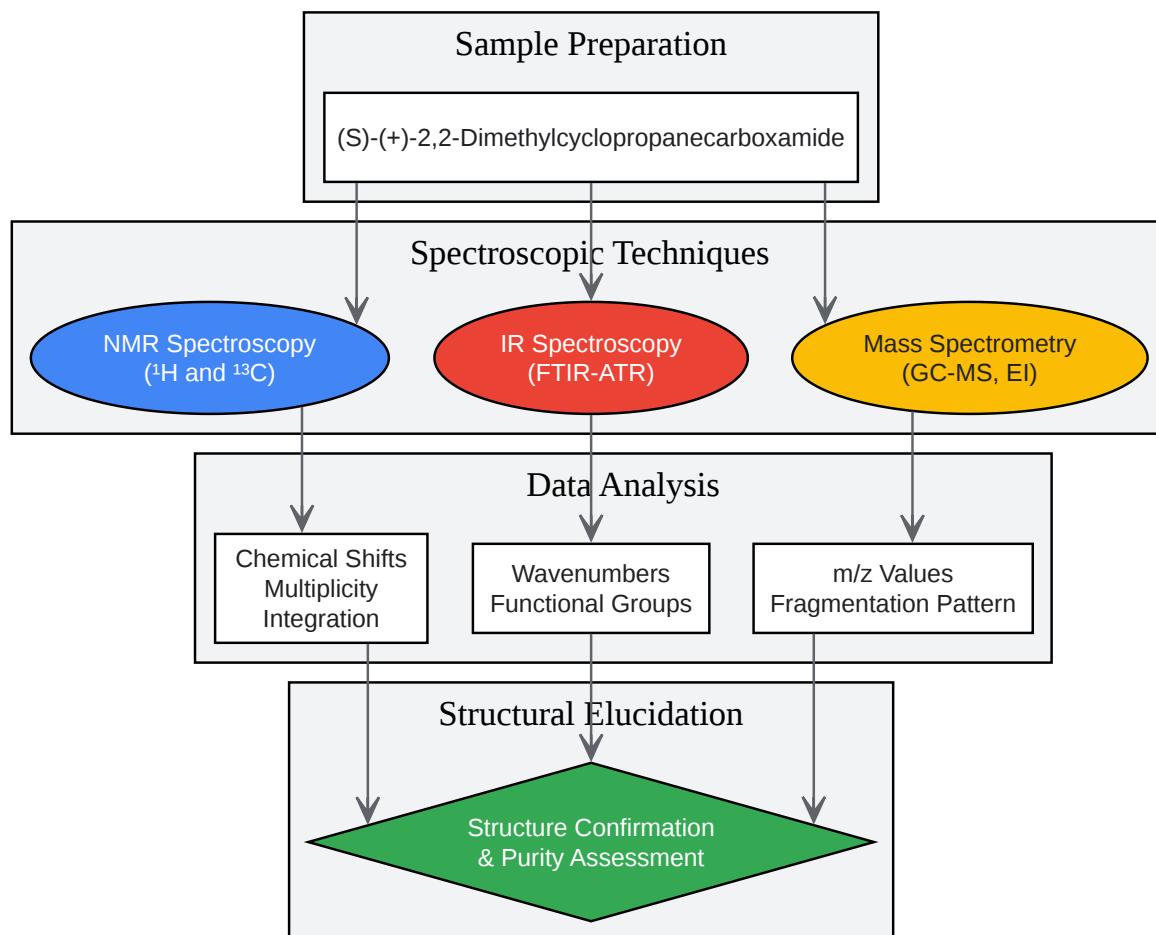
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the ion source where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**.

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Caption: Workflow for the spectroscopic analysis of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**.

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